Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-
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Overview
Description
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and isopropyl groups. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boron-containing compound. For instance, the preparation of B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid can be achieved through the reaction of 2-ethoxy-5-(1-methylethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Boronic acids, including B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid, undergo various chemical reactions such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often facilitated by acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Hydrocarbons.
Scientific Research Applications
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group can interact with biological molecules, forming stable complexes that modulate their activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and isopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
2-Methoxy-5-(1-methylethyl)phenylboronic Acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid is unique due to its specific substituents, which can influence its reactivity and interactions in chemical reactions. The presence of the ethoxy group can enhance its solubility in organic solvents, while the isopropyl group can provide steric hindrance, affecting its reactivity .
Properties
CAS No. |
1127647-66-8 |
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Molecular Formula |
C11H17BO3 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(2-ethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-11-6-5-9(8(2)3)7-10(11)12(13)14/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
JQWGBQFGBYMLEN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OCC)(O)O |
Origin of Product |
United States |
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